L-Moses dihydrochloride

Epigenetics Bromodomain inhibition Chemical probe

L-Moses dihydrochloride (also designated L-45) is a triazolophthalazine-based small molecule that functions as a potent, selective, and cell-active inhibitor of the p300/CBP-associated factor (PCAF/KAT2B) bromodomain. As the first-in-class chemical probe for this specific bromodomain, it binds the acetyl-lysine recognition pocket with a dissociation constant (Kd) of 126 nM.

Molecular Formula C21H26Cl2N6
Molecular Weight 433.4 g/mol
Cat. No. B1193052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Moses dihydrochloride
SynonymsL-Moses HCl, L-Moses hydrochloride, L-45 HCl
Molecular FormulaC21H26Cl2N6
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C.Cl.Cl
InChIInChI=1S/C21H24N6.2ClH/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20;;/h5-14,19H,1-4H3,(H,22,25);2*1H/t14-,19+;;/m0../s1
InChIKeyPCQCTBXCEBIRAC-YRRRDGBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Moses dihydrochloride (L-45): A Selective PCAF Bromodomain Inhibitor for Targeted Epigenetic Research


L-Moses dihydrochloride (also designated L-45) is a triazolophthalazine-based small molecule that functions as a potent, selective, and cell-active inhibitor of the p300/CBP-associated factor (PCAF/KAT2B) bromodomain [1]. As the first-in-class chemical probe for this specific bromodomain, it binds the acetyl-lysine recognition pocket with a dissociation constant (Kd) of 126 nM [2]. The compound exhibits remarkable selectivity, demonstrating no significant activity against a panel of 48 other bromodomains except for the closely related GCN5 (Kd = 600 nM) and over 4500-fold selectivity versus BRD4 .

Why Broad-Spectrum BET Inhibitors or Other Bromodomain Probes Cannot Substitute for L-Moses dihydrochloride


Substituting L-Moses with a generic bromodomain inhibitor, such as a pan-BET inhibitor (e.g., JQ1 or I-BET762), introduces significant confounding variables due to a lack of target specificity. While pan-BET inhibitors broadly engage BRD2, BRD3, BRD4, and BRDT, L-Moses demonstrates >4500-fold selectivity over BRD4 and does not bind to 48 other bromodomains . This selectivity is crucial for accurately attributing biological effects to PCAF/GCN5 bromodomain inhibition rather than off-target activity. Furthermore, using another PCAF/GCN5 inhibitor like GSK4027, which has a distinct chemical scaffold and selectivity profile, may yield different cellular outcomes . Even the enantiomer D-Moses shows no observable binding for PCAF Brd, making it a useful negative control but not a functional substitute [1].

Quantitative Differentiation of L-Moses dihydrochloride: Head-to-Head Evidence for Scientific Selection


Binding Affinity and Selectivity: L-Moses vs. Pan-BET Inhibitors

L-Moses binds PCAF bromodomain with a Kd of 126 nM [1]. In stark contrast, it exhibits no significant binding to a panel of 48 other bromodomains, including BRD4, for which it shows >4500-fold selectivity . This is a critical differentiator from pan-BET inhibitors like JQ1, which broadly target the BET family.

Epigenetics Bromodomain inhibition Chemical probe

Cellular Target Engagement: L-Moses vs. GSK4027 in PCAF Displacement Assays

L-Moses effectively displaces PCAF bromodomain from histone H3.3 in a cellular context, as measured by a nanoBRET target engagement assay at a concentration of 5 μM . This cellular activity is comparable to GSK4027, another PCAF/GCN5 inhibitor, which was shown to have an IC50 of 7.9 μM in a similar assay .

Cellular target engagement NanoBRET PCAF inhibition

Selectivity Within the PCAF/GCN5 Family: L-Moses vs. GCN5

While L-Moses potently inhibits PCAF (Kd = 126 nM), it also binds the closely related bromodomain of GCN5, but with a 4.8-fold lower affinity (Kd = 600 nM) [1]. This differential affinity is crucial for interpreting results in systems where both proteins are expressed.

Epigenetics Bromodomain Selectivity profiling

In Vitro Safety and Stability Profile: L-Moses vs. Common Tool Compounds

L-Moses exhibits a favorable in vitro safety profile, showing no observable cytotoxicity in peripheral blood mononuclear cells (PBMCs) [1]. Furthermore, it demonstrates metabolic stability in both human and mouse liver microsomes [1]. This contrasts with many tool compounds that often carry significant cytotoxic liabilities.

Cytotoxicity Metabolic stability In vitro pharmacology

Primary Research and Industrial Application Scenarios for L-Moses dihydrochloride


Dissecting PCAF-Specific Epigenetic Mechanisms in Gene Regulation

Researchers investigating the role of histone acetylation in transcriptional regulation can use L-Moses to selectively inhibit the PCAF bromodomain. Its >4500-fold selectivity over BRD4 ensures that observed effects on gene expression, such as changes in histone H3.3 interactions, are attributable to PCAF and not confounded by BET family inhibition [1]. This is particularly valuable in studies of neuronal function or immune cell activation, where PCAF plays distinct roles.

Validating PCAF as a Therapeutic Target in Disease Models

In preclinical models of disease, such as tunicamycin-induced ER stress in neurons, L-Moses has been shown to attenuate neuronal cell death by reversing transcriptional changes associated with ER stress [1]. Its favorable metabolic stability and lack of cytotoxicity in PBMCs make it a suitable tool for in vivo proof-of-concept studies aimed at validating PCAF as a drug target for neurodegenerative or other disorders [2].

Chemical Probe for High-Content Screening and Biomarker Discovery

L-Moses serves as a high-quality chemical probe for screening campaigns aimed at identifying downstream effectors of PCAF bromodomain inhibition. Its selectivity profile, particularly the lack of activity against 48 other bromodomains, minimizes false positives in phenotypic screens [1]. This makes it an ideal reference compound for developing assays to identify PCAF-dependent biomarkers or for use in CRISPR-Cas9 functional genomics screens.

Differentiating PCAF and GCN5 Functions in Complex Biological Systems

Given its 4.8-fold higher affinity for PCAF (Kd = 126 nM) compared to GCN5 (Kd = 600 nM), L-Moses can be employed in experiments designed to tease apart the specific contributions of these two closely related acetyltransferases [1]. By using concentration gradients or combining it with genetic knockdowns, researchers can dissect PCAF-dependent phenotypes from those requiring GCN5 in processes like cell cycle regulation or DNA repair.

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